Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate
CAS No.:
Cat. No.: VC20513799
Molecular Formula: C9H7BrF3NO2
Molecular Weight: 298.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7BrF3NO2 |
|---|---|
| Molecular Weight | 298.06 g/mol |
| IUPAC Name | methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate |
| Standard InChI | InChI=1S/C9H7BrF3NO2/c1-16-8(15)7-5(3-10)2-6(4-14-7)9(11,12)13/h2,4H,3H2,1H3 |
| Standard InChI Key | BLYKADKOIMJBIU-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=C(C=N1)C(F)(F)F)CBr |
Introduction
Chemical Identity and Structural Characteristics
Physicochemical Properties
Key properties include:
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Molecular weight: 298.06 g/mol.
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LogP (octanol-water partition coefficient): Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for drug penetration.
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Solubility: Limited aqueous solubility (<1 mg/mL) but highly soluble in polar aprotic solvents like DMF or DMSO.
Table 1: Comparative Analysis of Related Pyridine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| Methyl 5-bromo-3-(trifluoromethyl)picolinate | C₈H₅BrF₃NO₂ | 284.03 | Br, CF₃, COOCH₃ |
| Methyl 3-(bromomethyl)-5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₇BrF₃NO₂ | 298.06 | CH₂Br, CF₃, COOCH₃ |
Synthetic Pathways and Optimization
Bromination of Pyridine Precursors
The primary synthesis route involves bromination of methyl 5-(trifluoromethyl)pyridine-2-carboxylate using reagents like N-bromosuccinimide (NBS) under radical initiation. Key steps include:
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Radical initiation: Azobisisobutyronitrile (AIBN) generates bromine radicals.
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Selective substitution: Bromine targets the methyl group adjacent to the electron-deficient pyridine ring.
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Purification: Column chromatography isolates the product in ~60–75% yield.
Table 2: Synthetic Conditions and Outcomes
| Parameter | Details |
|---|---|
| Precursor | Methyl 5-(trifluoromethyl)pyridine-2-carboxylate |
| Brominating agent | NBS (1.2 equiv) |
| Solvent | CCl₄ or CH₂Cl₂ |
| Temperature | 70–80°C |
| Reaction time | 12–24 hours |
| Yield | 60–75% |
Challenges and Mitigation
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Regioselectivity: Competing bromination at aromatic positions is minimized by steric hindrance from the trifluoromethyl group.
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Side reactions: Over-bromination is controlled by stoichiometric precision and inert atmosphere.
Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols), enabling side-chain diversification:
This reactivity is exploited to install pharmacophores in drug candidates.
Ester Hydrolysis
The methyl ester is hydrolyzed to a carboxylic acid under basic conditions, facilitating conjugation or salt formation:
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
The compound serves as a building block for kinase inhibitors and antiviral agents. For example, its derivatives inhibit proteases in SARS-CoV-2 replication.
Agrochemical Development
Functionalization with herbicidal moieties (e.g., sulfonylurea groups) yields pre-emergent herbicides with enhanced soil persistence.
Table 3: Industrial Applications by Sector
| Sector | Use Case | Example Derivative |
|---|---|---|
| Pharmaceuticals | Protease inhibitors | Antiviral prodrugs |
| Agrochemicals | Herbicides | Sulfonylurea hybrids |
| Materials Science | Ligands for metal-organic frameworks | Pyridine-based coordination complexes |
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